Citrulline-specific Probe-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citrulline-specific Probe-biotin is an affinity probe designed for the detection or immobilization of citrullinated proteins. This compound interacts with the biotin ligand, allowing for the selective labeling of citrulline residues over arginine at acidic pH . It is a biotinylated form of citrulline-specific probe-rhodamine, with biotin replacing the rhodamine fluorophore .
Preparation Methods
The synthesis of Citrulline-specific Probe-biotin involves the biotinylation of citrulline residues. The process typically includes the following steps:
Biotinylation Reaction: Citrulline residues are biotinylated using a phenylglyoxal group, which selectively labels citrulline over arginine at acidic pH.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Citrulline-specific Probe-biotin primarily undergoes biotinylation reactions. The phenylglyoxal group in the compound reacts with citrulline residues, forming a stable bond. Common reagents and conditions used in these reactions include:
Phenylglyoxal: A key reagent that selectively labels citrulline residues.
Acidic pH: The reaction is optimized at acidic pH to ensure selectivity for citrulline over arginine.
The major product formed from these reactions is the biotinylated citrulline-specific probe, which can be used for further applications in proteomics and biochemical studies .
Scientific Research Applications
Citrulline-specific Probe-biotin has a wide range of applications in scientific research, including:
Proteomics: Used for the detection and enrichment of citrullinated proteins in complex biological samples.
Medical Research: Helps in understanding the role of citrullinated proteins in autoimmune diseases such as rheumatoid arthritis.
Cancer Research: Investigates the involvement of citrullinated proteins in cancer and other inflammatory diseases.
Mechanism of Action
Citrulline-specific Probe-biotin exerts its effects by selectively binding to citrullinated proteins through the biotin ligand. The phenylglyoxal group in the compound reacts with citrulline residues, forming a stable bond that allows for the detection or immobilization of these proteins . This interaction facilitates the study of protein citrullination and its role in various biological processes .
Comparison with Similar Compounds
Citrulline-specific Probe-biotin is unique in its ability to selectively label citrulline residues over arginine at acidic pH. Similar compounds include:
Citrulline-specific Probe-rhodamine: A similar probe that uses rhodamine instead of biotin for labeling.
Biotin-conjugated phenylglyoxal: Another compound used for the detection of citrullinated proteins, but with different labeling properties.
This compound stands out due to its high selectivity and efficiency in labeling citrulline residues, making it a valuable tool in proteomics and biochemical research .
Properties
Molecular Formula |
C29H38N8O6S |
---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
N-[2-[4-[1-[1-(3-oxaldehydoylanilino)-1-oxopropan-2-yl]triazol-4-yl]butanoylamino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C29H38N8O6S/c1-18(28(42)32-20-7-4-6-19(14-20)23(39)16-38)37-15-21(35-36-37)8-5-11-26(41)31-13-12-30-25(40)10-3-2-9-24-27-22(17-44-24)33-29(43)34-27/h4,6-7,14-16,18,22,24,27H,2-3,5,8-13,17H2,1H3,(H,30,40)(H,31,41)(H,32,42)(H2,33,34,43) |
InChI Key |
ROSSMRMVAUYSKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C=O)N2C=C(N=N2)CCCC(=O)NCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.